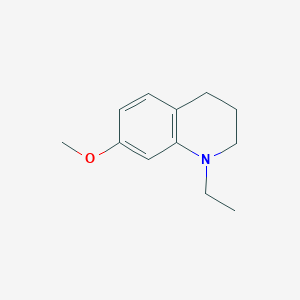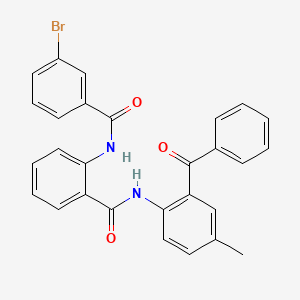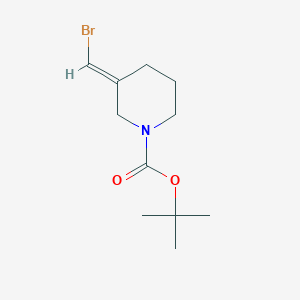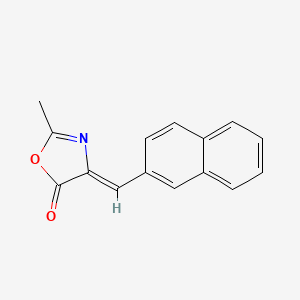
Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is an organic compound that belongs to the family of oxazoles. It is a yellow crystalline powder that is used in scientific research for various purposes. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is based on its ability to undergo a photoinduced electron transfer (PET) process. This process involves the transfer of an electron from the excited state of the compound to an electron acceptor, resulting in the formation of a highly fluorescent species. The PET process is highly sensitive to the presence of ROS and metal ions, making this compound an excellent probe for detecting and measuring their levels.
Biochemical and Physiological Effects:
Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to be non-toxic and non-cytotoxic, making it an ideal probe for use in biological systems. It has also been shown to be highly selective for detecting ROS and metal ions, with minimal interference from other biological species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for detecting ROS and metal ions. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the use of Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one in scientific research. One potential application is in the development of new diagnostic tools for detecting and measuring the levels of ROS and metal ions in biological systems. Another potential application is in the development of new therapeutic agents for treating diseases that are associated with oxidative stress and metal ion imbalances. Additionally, further research is needed to explore the potential uses of this compound in other areas of scientific research, such as environmental monitoring and materials science.
Métodos De Síntesis
The synthesis of Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-4-methylphenol with naphthalene-2-carboxaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated under reflux for several hours, followed by purification and isolation of the product.
Aplicaciones Científicas De Investigación
Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and measuring the levels of reactive oxygen species (ROS) in biological systems. It has also been used as a fluorescent sensor for detecting the presence of metal ions in various biological and environmental samples.
Propiedades
IUPAC Name |
(4Z)-2-methyl-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-16-14(15(17)18-10)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEYDEJAPRRZJZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-2-Methyl-4-(naphthalen-2-ylmethylene)oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
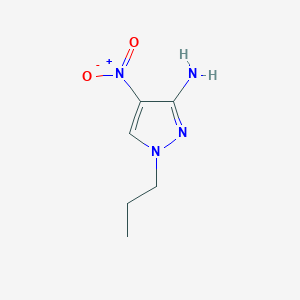
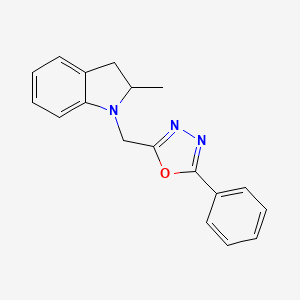
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
